molecular formula C22H18N2O2 B2566852 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899782-67-3

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2566852
CAS No.: 899782-67-3
M. Wt: 342.398
InChI Key: LMMZQYLWDGSUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels. By inhibiting these enzymes, 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione can potentially regulate blood glucose levels, making it a compound of interest in the treatment of diabetes .

Mode of Action

1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by binding to their active sites and inhibiting their activity . This interaction prevents the breakdown of carbohydrates into glucose, thereby controlling the rise of blood glucose levels after meals .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione affects the carbohydrate digestion pathway . Normally, these enzymes break down complex carbohydrates into simple sugars for absorption. When these enzymes are inhibited, the breakdown process is slowed, resulting in a slower release and absorption of glucose into the bloodstream .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione’s action primarily involve the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase enzymes, this compound slows down the breakdown of carbohydrates, leading to a slower release and absorption of glucose. This can help control post-meal blood glucose spikes, which is beneficial for managing diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of benzylamine with 4-methylbenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-bromo-5-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrole-2-one: This compound shares a similar benzyl and methylphenyl structure but differs in its core heterocyclic system.

    1-benzyl-3-(5’-hydroxymethyl-2’-furyl)indazole: Another compound with a benzyl group, but with an indazole core.

Uniqueness

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties

Biological Activity

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H20N2O2
  • Molecular Weight : 312.38 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydroquinazoline core, which is a structural motif known for various biological activities.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits anticancer properties through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compound 1 has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) in vitro. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM respectively .
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with compound 1 led to an increase in apoptotic cells as evidenced by Annexin V/PI staining. This suggests that the compound triggers programmed cell death in cancer cells .

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial properties :

  • Bacterial Inhibition : In vitro assays showed that compound 1 effectively inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL .
  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compound 1 has been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : Studies indicated that compound 1 significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in managing inflammatory conditions .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models using MCF-7 cells demonstrated that administration of compound 1 significantly reduced tumor volume compared to control groups. The tumors treated with compound 1 exhibited increased apoptosis markers and decreased proliferation indices as assessed by immunohistochemical staining .

Case Study 2: Antimicrobial Activity Assessment

An investigation into the antimicrobial efficacy of compound 1 against clinical isolates of Staphylococcus aureus showed promising results. The study highlighted that compound 1 not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections .

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZQYLWDGSUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.